![molecular formula C19H30O4 B14219493 {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid CAS No. 827614-98-2](/img/structure/B14219493.png)
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to an ethoxy acetic acid moiety, with a trimethylhexan-2-yl substituent on the phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid typically involves a multi-step process One common method starts with the preparation of the phenoxy intermediate, which is then reacted with ethylene oxide to form the ethoxy derivativeThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Aplicaciones Científicas De Investigación
{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity, this compound shares structural similarities with {2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid.
Interhalogens: These compounds contain different halogen atoms and exhibit unique reactivity, similar to the diverse reactions of this compound.
Uniqueness
What sets this compound apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
827614-98-2 |
|---|---|
Fórmula molecular |
C19H30O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C19H30O4/c1-13(2)14(3)15(4)16(5)17-6-8-18(9-7-17)23-11-10-22-12-19(20)21/h6-9,13-16H,10-12H2,1-5H3,(H,20,21) |
Clave InChI |
BTMMFDIGKMHDNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)C(C)C(C)C1=CC=C(C=C1)OCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


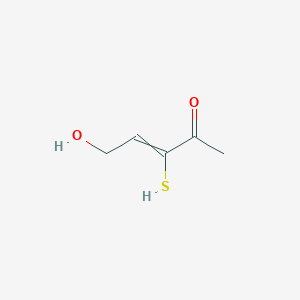
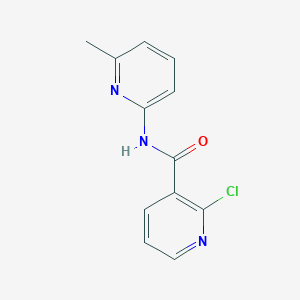
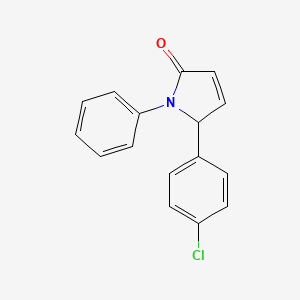
![4-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid](/img/structure/B14219440.png)

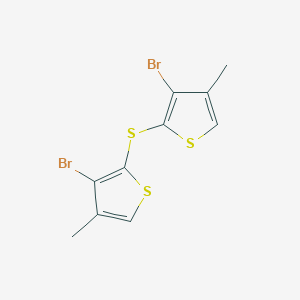
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
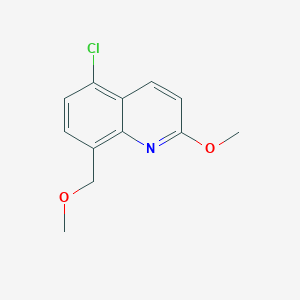





![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
